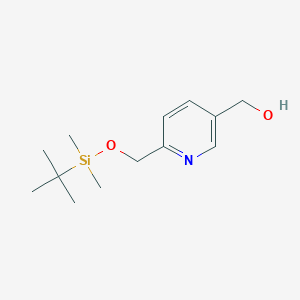
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol: is a chemical compound that features a pyridine ring substituted with a methanol group and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction conditions often include anhydrous solvents like dichloromethane (DCM) and are carried out under inert atmosphere to prevent moisture interference .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring purity, and implementing efficient purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) are commonly used.
Reduction: Catalysts such as Pd/C (Palladium on carbon) in the presence of hydrogen gas.
Substitution: Fluoride sources like TBAF (Tetrabutylammonium fluoride) are used to remove the TBDMS group.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of deprotected hydroxymethyl pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. Its protected hydroxyl group allows for selective reactions at other sites on the molecule .
Biology and Medicine
This compound is used in the development of pharmaceuticals, particularly in the synthesis of drug candidates that target specific biological pathways. Its structural features make it a valuable intermediate in medicinal chemistry .
Industry
In the chemical industry, it is used in the production of fine chemicals and as a precursor for various functional materials. Its stability and reactivity profile make it suitable for industrial applications .
Mécanisme D'action
The mechanism by which (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tert-butyldimethylsilyl group provides stability and protection during synthetic transformations, ensuring the integrity of the hydroxymethyl group until it is selectively deprotected .
Comparaison Avec Des Composés Similaires
Similar Compounds
(6-Hydroxymethylpyridin-3-yl)methanol: Lacks the TBDMS protection, making it more reactive but less stable.
(6-Methoxymethylpyridin-3-yl)methanol: Features a methoxy group instead of a hydroxyl group, altering its reactivity and solubility.
Uniqueness
The presence of the tert-butyldimethylsilyl group in (6-(((Tert-butyldimethylsilyl)oxy)methyl)pyridin-3-yl)methanol provides unique stability and protection during synthetic processes. This allows for selective reactions and deprotection steps, making it a versatile intermediate in complex organic synthesis .
Propriétés
Formule moléculaire |
C13H23NO2Si |
|---|---|
Poids moléculaire |
253.41 g/mol |
Nom IUPAC |
[6-[[tert-butyl(dimethyl)silyl]oxymethyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(4,5)16-10-12-7-6-11(9-15)8-14-12/h6-8,15H,9-10H2,1-5H3 |
Clé InChI |
ZLDBICNGFOMZAW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC1=NC=C(C=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Fluoro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13898083.png)


![Pentanamide, 4-methyl-3-oxo-N-[4-(phenylmethoxy)phenyl]-2-(phenylmethylene)-](/img/structure/B13898109.png)
![5-bromo-7H-dibenzo[c,g]carbazole](/img/structure/B13898114.png)
![(2S)-1-(3,8-diazabicyclo[3.2.1]octan-3-yl)propan-2-ol](/img/structure/B13898117.png)






